N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a tetrahydrofuran carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary target of the compound N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide is c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their dysregulation is often associated with cancer .
Mode of Action
This compound interacts with its targets, the c-Met/VEGFR-2 kinases, by binding to them . This binding inhibits the activity of the kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways . The inhibition of these pathways leads to a decrease in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival . This is due to its inhibition of c-Met/VEGFR-2 kinases and the subsequent decrease in the activity of pathways involved in cell growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can affect the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This reaction is usually carried out at room temperature and is known for its efficiency and operational simplicity .
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). This step often requires the presence of a catalyst and is performed under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
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Formation of the Tetrahydrofuran Carboxamide Moiety: : The final step involves the formation of the tetrahydrofuran carboxamide moiety. This can be achieved through the reaction of the triazolopyridine intermediate with tetrahydrofuran-3-carboxylic acid or its derivatives under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazolopyridine ring, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups, which can further enhance the compound’s properties and applications.
Scientific Research Applications
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Its potential as a molecular probe for studying biological processes and pathways has been investigated, providing insights into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure but different substituents and pharmacological properties.
Voriconazole: Another triazole antifungal agent with a broader spectrum of activity and different chemical structure.
Trazodone: An antidepressant with a triazole ring, used for its unique mechanism of action and therapeutic effects.
Uniqueness
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide stands out due to its unique combination of a trifluoromethyl group and a tetrahydrofuran carboxamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)9-1-3-20-10(5-9)18-19-11(20)6-17-12(21)8-2-4-22-7-8/h1,3,5,8H,2,4,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZAALSMHJZDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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